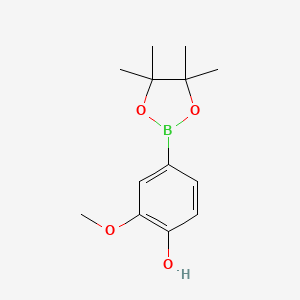

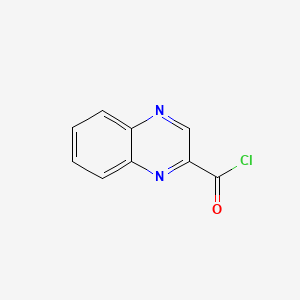

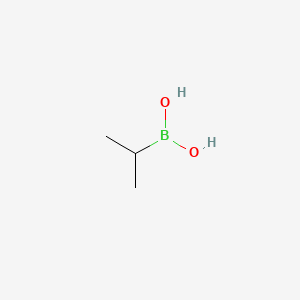

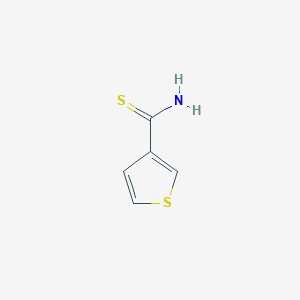

![molecular formula C11H14O3 B1302067 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-92-6](/img/structure/B1302067.png)

2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting properties and applications in organic synthesis. The methoxyphenyl group attached to the dioxolane ring suggests potential for increased complexity and utility in synthetic applications.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds has been explored in various studies. A practical and highly stereoselective method for the preparation of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones, which are analogues of the compound , has been developed using a reactive 2-methoxy-1,3-dioxolane intermediate. This method is robust and allows for the purification of the products without the need for column chromatographic purification . Additionally, the synthesis of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been reported, showcasing the versatility of dioxolane derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives can be quite complex. For instance, the crystal structure of a dioxolane compound with hydroxymethyl and dimethyl groups has been elucidated, revealing that the two hydroxyl groups are on one side of the dioxolane ring, indicating a specific stereochemistry . This kind of structural information is crucial for understanding the reactivity and potential applications of these molecules.

Chemical Reactions Analysis

1,3-dioxolane derivatives are known to undergo various chemical reactions. For example, the cyclodimerization of styrene oxides can lead to 2,4-disubstituted 1,3-dioxolanes, with methoxy substituents on the aromatic ring influencing the reaction pathway . Furthermore, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been studied, showing that the position of methoxy substituents affects the yield of polymer and cyclized product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are of significant interest. For instance, the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane has been investigated, revealing insights into the kinetics and microstructure of the resulting polymer . The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has also been studied, showing that degradation up to 270°C produces mainly the monomer, while higher temperatures lead to the decomposition of the 1,3-dioxolane ring and the formation of various volatile products .

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new applications for the compound, or ways to improve its synthesis or properties.

Propiedades

IUPAC Name |

2-[(2-methoxyphenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-12-10-5-3-2-4-9(10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXULXOLGXYVIOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374445 |

Source

|

| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane | |

CAS RN |

842123-92-6 |

Source

|

| Record name | 1,3-Dioxolane, 2-[(2-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.